2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole
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Overview
Description
2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method starts with the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring. Subsequently, the pyrrolidine ring is introduced via nucleophilic substitution using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the thiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activity.
Thiazole-4-carboxylic acid: A thiazole derivative used in various chemical syntheses.
2-Pyrrolidone: A versatile compound used in pharmaceuticals and as a solvent.
Uniqueness
2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole is unique due to its combined pyrrolidine and thiazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-7(9-3-1)6-11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXHNBFXIDVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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